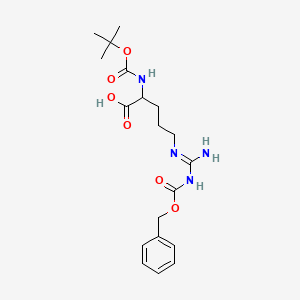
(S)-5-(3-(benzyloxycarbonyl)guanidino)-2-(tert-butoxycarbonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Arg(Z)-OH, also known as Nα-tert-butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyloxycarbonyl (Z) group protects the guanidino group of arginine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg(Z)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The guanidino group is then protected using benzyloxycarbonyl chloride. The reaction conditions often involve the use of organic solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of Boc-Arg(Z)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-Arg(Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups using acids like trifluoroacetic acid or hydrogen fluoride.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane for Boc removal; hydrogen fluoride for Z removal.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole in dimethylformamide.
Major Products Formed
Deprotection: Free arginine after removal of protective groups.
Coupling: Peptides with arginine residues incorporated into the sequence.
Scientific Research Applications
Boc-Arg(Z)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The protective groups in Boc-Arg(Z)-OH prevent unwanted side reactions during peptide synthesis. The Boc group is removed under acidic conditions, while the Z group is removed using strong acids like hydrogen fluoride. This selective deprotection allows for the stepwise synthesis of peptides with high precision.
Comparison with Similar Compounds
Similar compounds to Boc-Arg(Z)-OH include:
Boc-Lys(Z)-OH: Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, used for protecting lysine residues.
Boc-Glu(OtBu)-OH: Nα-tert-butoxycarbonyl-L-glutamic acid γ-tert-butyl ester, used for protecting glutamic acid residues.
Boc-Arg(Z)-OH is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis compared to compounds with single protective groups.
Properties
Molecular Formula |
C19H28N4O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C19H28N4O6/c1-19(2,3)29-18(27)22-14(15(24)25)10-7-11-21-16(20)23-17(26)28-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,27)(H,24,25)(H3,20,21,23,26) |
InChI Key |
FTDCZFJSCZHUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)NC(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















